molecular formula C19H18FNO2 B2750459 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 3-fluorobenzoate CAS No. 714278-29-2

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 3-fluorobenzoate

Cat. No.: B2750459
CAS No.: 714278-29-2
M. Wt: 311.356
InChI Key: HQPJEZKOVWECFG-UHFFFAOYSA-N
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Description

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 3-fluorobenzoate is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system substituted with three methyl groups and a fluorobenzoate ester group. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 3-fluorobenzoate typically involves the condensation of aniline with acetone to form 2,2,4-trimethyl-1,2-dihydroquinoline, followed by esterification with 3-fluorobenzoic acid. The reaction conditions often include the use of acidic catalysts such as sulfuric acid or metal-modified catalysts like zinc-exchanged tungstophosphoric acid supported on γ-Al2O3 .

Industrial Production Methods

In industrial settings, the production of this compound may involve scalable synthesis techniques such as microwave-assisted hydrothermal methods to enhance reaction efficiency and yield. The use of heterogeneous catalytic systems is preferred to minimize the use of harmful solvents and reduce recovery costs .

Chemical Reactions Analysis

Types of Reactions

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 3-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur on the quinoline ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 3-fluorobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 3-fluorobenzoate involves its interaction with molecular targets such as enzymes and receptors. The quinoline ring system can intercalate with DNA, inhibiting the replication of certain microorganisms. Additionally, the compound may act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells and tissues.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 3-fluorobenzoate is unique due to the presence of both the quinoline ring system and the fluorobenzoate ester group, which may confer distinct biological and chemical properties compared to other quinoline derivatives.

Properties

IUPAC Name

(2,2,4-trimethyl-1H-quinolin-6-yl) 3-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO2/c1-12-11-19(2,3)21-17-8-7-15(10-16(12)17)23-18(22)13-5-4-6-14(20)9-13/h4-11,21H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQPJEZKOVWECFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(NC2=C1C=C(C=C2)OC(=O)C3=CC(=CC=C3)F)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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